Bienvenue dans la boutique en ligne BenchChem!

2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile

X-ray Crystallography Structural Biology Heavy Atom Derivatization

2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile (CAS 339115-52-5) is a synthetic, racemic diarylacetonitrile derivative characterized by a central chiral carbon bonded to a 4-bromophenyl ring, a 4-(4-fluorobenzoyl)phenyl ring, and a nitrile group. Its molecular formula is C21H13BrFNO, with a molecular weight of 394.2 g/mol and a computed XLogP3-AA of 5.4, indicating significant lipophilicity.

Molecular Formula C21H13BrFNO
Molecular Weight 394.243
CAS No. 339115-52-5
Cat. No. B2808677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
CAS339115-52-5
Molecular FormulaC21H13BrFNO
Molecular Weight394.243
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H13BrFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H
InChIKeyQTSIFHDNKNOOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile (CAS 339115-52-5): Core Physicochemical and Structural Profile


2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile (CAS 339115-52-5) is a synthetic, racemic diarylacetonitrile derivative characterized by a central chiral carbon bonded to a 4-bromophenyl ring, a 4-(4-fluorobenzoyl)phenyl ring, and a nitrile group [1]. Its molecular formula is C21H13BrFNO, with a molecular weight of 394.2 g/mol and a computed XLogP3-AA of 5.4, indicating significant lipophilicity [1]. The compound contains a heavy bromine atom, a para-substituted fluorobenzoyl ketone, and a polar nitrile functional group, providing a unique combination of hydrogen bond acceptor capacity and halogen bonding potential [1]. It is commercially available from specialized chemical suppliers primarily for non-human research applications .

Critical Differentiation: Why 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile Cannot Be Replaced by Generic Analogs


Selecting a seemingly close structural analog without a rigorous match of substituent-specific properties risks experimental failure. The target compound's 4-bromophenyl group is not a minor variation; it provides a heavy atom handle for experimental phasing in X-ray crystallography and a reactive site for palladium-catalyzed cross-coupling, which is absent in the non-brominated analog 2-[4-(4-fluorobenzoyl)phenyl]-2-phenylacetonitrile (CAS 338791-81-4) [1][2]. Where the target compound's LogP is computed at 5.4, the des-bromo analog's LogP is notably lower, altering solubility, membrane permeability, and off-target binding profiles [1]. The bromine's electron-withdrawing effect also modulates the acidity of the benzylic proton and the nitrile's reactivity, making the compound a distinct synthetic intermediate that cannot be replicated by 4-chloro, 4-iodo, or unsubstituted phenyl variants without re-optimizing entire synthetic routes or biological assays [1].

Quantitative Evidence for Selecting 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile Over Structural Analogs


Heavy Atom Engineering: Enabling Experimental Phasing in X-ray Crystallography Versus Des-Bromo Analog

For de novo protein-ligand crystallography, the target compound provides intrinsic anomalous scattering from bromine (f'' at Cu Kα ≈ 1.28 e⁻), enabling experimental single-wavelength anomalous diffraction (SAD) phasing. The non-brominated analog (CAS 338791-81-4) lacks any atom with significant anomalous signal at typical synchrotron wavelengths [1][2]. This eliminates the need for post-hoc halogenation or heavy-atom soaking, which can disrupt crystal lattice integrity.

X-ray Crystallography Structural Biology Heavy Atom Derivatization

Synthetic Utility: Orthogonal Cross-Coupling Handle Versus Inert Phenyl Ring

The 4-bromophenyl substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling late-stage diversification without altering the fluorobenzoyl pharmacophore. The des-bromo analog terminates any possibility for further aryl functionalization at this position [1][2]. This difference is decisive for combinatorial library construction, where a common intermediate is advanced into dozens of derivatives for structure-activity relationship (SAR) studies.

Medicinal Chemistry Parallel Synthesis SAR Exploration

Lipophilicity-Driven Property Differentiation: Computed LogP Versus the Des-Bromo Scaffold

The bromine substituent significantly elevates the compound's lipophilicity. The target compound's computed XLogP3-AA is 5.4, compared to a computed value of 3.9 for the des-bromo analog 2-[4-(4-fluorobenzoyl)phenyl]-2-phenylacetonitrile [1][2]. This ΔLogP of +1.5 translates to an approximately 32-fold increase in the octanol-water partition coefficient, directly impacting predicted membrane permeability, plasma protein binding, and volume of distribution. For any in vivo or cellular assay campaign, the two compounds are expected to exhibit markedly different pharmacokinetic profiles and are not interchangeable.

ADME Prediction Lipophilicity Lead Optimization

Biochemical Target Engagement: Weak Alkaline Phosphatase Activity in Analog Class Contextualizes Selectivity Requirements

High-throughput screening data available for the des-bromo analog reveals an EC50/IC50 of 9.99 × 10⁵ nM (approximately 1 mM) against human germ cell alkaline phosphatase, indicating very weak target engagement [1]. While no primary screening data was identified for the target compound specifically, the class-level inference is that the base scaffold possesses low intrinsic biochemical potency. The bromine atom's primary value in this context is not as a potency driver but as a structural biology tool and synthetic diversification point, as detailed in Evidence Items 1 and 2.

Alkaline Phosphatase Inhibition Enzyme Assay Target Engagement

Validated Application Scenarios for 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile Based on Quantitative Evidence


Experimental Phasing for Protein-Ligand Co-crystal Structures

Structural biology groups solving challenging co-crystal structures where the ligand is bound to a novel target should prioritize this compound over non-brominated analogs. The intrinsic bromine anomalous signal (f'' ≈ 1.28 e⁻ at Cu Kα) permits SAD phasing without additional heavy-atom soaks, directly addressing the crystallographic phase problem while preserving native complex geometry [1]. This is particularly critical for low-resolution (3.0-4.0 Å) structures where phase improvement by molecular replacement alone is insufficient.

Medicinal Chemistry Diversification via Palladium-Catalyzed Cross-Coupling

Medicinal chemists initiating a structure-activity relationship (SAR) campaign around the fluorobenzoyl-phenylacetonitrile scaffold should procure the 4-bromophenyl derivative as a central late-stage diversification intermediate. The aryl bromide enables Suzuki-Miyaura coupling to introduce diverse aryl, heteroaryl, or alkenyl groups at the position occupied by bromine, generating focused compound libraries from a single precursor [1]. The non-brominated analog (CAS 338791-81-4) terminates this synthetic vector entirely, requiring de novo synthesis for each proposed analog and multiplying synthesis time and cost [2].

Lipophilicity-Matched Reference for ADME/PK Assay Calibration

In drug metabolism and pharmacokinetics (DMPK) assay development, the compound (LogP = 5.4) serves as a calibration standard at the upper range of oral drug-like lipophilicity space. The 1.5 LogP unit difference compared to the des-bromo scaffold enables its use as a matched-pair comparator for evaluating the impact of halogenation on metabolic stability, cytochrome P450 inhibition, and plasma protein binding [1][2]. Simply using the non-brominated analog would underrepresent the lipophilicity-driven clearance mechanisms relevant to lead compounds in this chemical series.

Halogen Bonding Studies in Supramolecular Chemistry and Crystal Engineering

The compound offers a structurally rigid scaffold for systematic halogen bonding studies, featuring a σ-hole on the bromine atom adjacent to a polar nitrile and a benzophenone carbonyl. Crystal engineering researchers can leverage the bromine as a directional halogen bond donor in co-crystallization experiments with Lewis bases (e.g., pyridines, amines), exploring intermolecular interaction geometries unattainable with the des-bromo or fluoro-only analogs [1]. The simultaneous presence of C-Br, C≡N, and C=O functional groups provides multiple orthogonal interaction sites within a single, commercially available small molecule.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.